![molecular formula C10H13N3O B11765681 N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine](/img/structure/B11765681.png)
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine is a compound that features both an imidazole and a furan ring in its structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while furan is a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by alkylation with a suitable furan derivative . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the imidazole and furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be used.
Major Products
Oxidation: Furanones and imidazole N-oxides.
Reduction: Imidazolines and dihydrofurans.
Substitution: Halogenated imidazoles and furans.
Wissenschaftliche Forschungsanwendungen
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, while the furan ring can participate in π-π interactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylthiophene-2-amine: Contains a thiophene ring instead of a furan ring.
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylpyrrole-2-amine: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine is unique due to the presence of both an imidazole and a furan ring, which imparts distinct electronic and steric properties. This combination can enhance its binding affinity to biological targets and its reactivity in chemical transformations .
Eigenschaften
Molekularformel |
C10H13N3O |
---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-[1-(1H-imidazol-2-yl)ethyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-8(10-11-5-6-12-10)13(2)9-4-3-7-14-9/h3-8H,1-2H3,(H,11,12) |
InChI-Schlüssel |
VAMIVVCRMJOZLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CN1)N(C)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.